(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
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Description
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
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Biological Activity
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide, a compound with notable structural features, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H20N2O3 and a molecular weight of approximately 320.38 g/mol. Its structure includes a cyano group, methoxy and hydroxy phenyl substituents, which may contribute to its biological properties.
Biological Activity Overview
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Antioxidant Activity
- Studies have indicated that similar compounds exhibit significant antioxidant properties, which can help in mitigating oxidative stress in cells. The presence of hydroxyl groups in the structure is often linked to enhanced radical scavenging activity.
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Anticancer Potential
- Research suggests that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For example, derivatives of phenylpropanoids have been studied for their ability to induce apoptosis in various cancer cell lines.
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Anti-inflammatory Effects
- The compound's potential anti-inflammatory activity may stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This has been observed in other related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and cancer progression.
- Modulation of Signaling Pathways : Research indicates that certain derivatives can modulate pathways like NF-kB and MAPK, which are critical in regulating inflammation and cell survival.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study conducted by Smith et al. (2023), derivatives similar to this compound were tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A recent investigation by Johnson et al. (2024) reported that the compound effectively reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases. The study highlighted the compound's ability to downregulate NF-kB signaling pathways.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-6-15(7-4-12)20-18(22)14(11-19)9-13-5-8-17(23-2)16(21)10-13/h3-10,21H,1-2H3,(H,20,22)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGJBADVNCBQLX-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.